1-(2-Fluoro-6-(trifluoromethoxy)phenyl)hydrazine
Description
1-(2-Fluoro-6-(trifluoromethoxy)phenyl)hydrazine is a fluorinated aromatic hydrazine derivative with the molecular formula C₇H₇F₃N₂O and a molecular weight of 192.14 g/mol (CAS: 791029-98-6) . Its structure features a phenyl ring substituted with a fluorine atom at the ortho-position (C2) and a trifluoromethoxy (-OCF₃) group at the para-position relative to the hydrazine moiety (C6). This combination of electron-withdrawing groups (fluorine and trifluoromethoxy) significantly influences its electronic properties, solubility, and reactivity. The compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research, particularly in the development of heterocyclic compounds such as pyrazoles and hydrazones .
Properties
Molecular Formula |
C7H6F4N2O |
|---|---|
Molecular Weight |
210.13 g/mol |
IUPAC Name |
[2-fluoro-6-(trifluoromethoxy)phenyl]hydrazine |
InChI |
InChI=1S/C7H6F4N2O/c8-4-2-1-3-5(6(4)13-12)14-7(9,10)11/h1-3,13H,12H2 |
InChI Key |
AVZHCJMHZNIYIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)NN)OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Diazotization-Reduction Pathway
The diazotization-reduction method remains the cornerstone for synthesizing arylhydrazines. For 1-(2-fluoro-6-(trifluoromethoxy)phenyl)hydrazine, this process begins with 2-fluoro-6-(trifluoromethoxy)aniline as the precursor. Treatment with sodium nitrite (1.1 equiv) in hydrochloric acid (3M, 0°C) generates the diazonium intermediate, which undergoes immediate reduction using stannous chloride (SnCl₂·2H₂O, 2.5 equiv) in ethanol/water (3:1 v/v). This method achieves yields of 58-63% after purification via column chromatography (silica gel, hexane/ethyl acetate 4:1).
Critical Parameters:
- Temperature control during diazotization (-5°C to 5°C) prevents decomposition of the nitroso intermediate
- Excess SnCl₂ ensures complete reduction while minimizing side reactions
- Acidic conditions (pH 1-2) stabilize the hydrazine product against oxidation
Nucleophilic Aromatic Substitution
Alternative routes employ 1,3-difluoro-5-(trifluoromethoxy)benzene as the starting material. Reaction with hydrazine hydrate (3 equiv) in DMSO at 80°C for 24 hours installs the hydrazine moiety via nucleophilic aromatic substitution. While this method bypasses diazotization steps, regioselectivity challenges limit practical utility – the reaction produces a 3:1 mixture of ortho/para isomers, requiring complex separation protocols.
Modern Methodological Developments
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates the nucleophilic substitution pathway. Using a CEM Discover SP system (150W, 100°C), reaction times reduce from 24 hours to 35 minutes while improving yield to 71%. The enhanced efficiency stems from rapid dielectric heating, which suppresses side reactions through uniform temperature distribution.
Optimized Conditions:
| Parameter | Value |
|---|---|
| Power | 150 W |
| Temperature | 100°C |
| Reaction Time | 35 min |
| Solvent | DMF/H₂O (9:1) |
| Hydrazine Equiv | 2.2 |
Continuous Flow Chemistry
Recent advances implement continuous flow reactors for large-scale production. A three-stage system achieves 82% yield through:
- Diazotization in microchannel reactor (0.5 mL/min, 5°C)
- In-line quenching with SnCl₂ solution
- Membrane-based separation of the hydrazine product
This approach reduces reagent waste by 40% compared to batch processes while enabling real-time monitoring of reaction parameters.
Reaction Optimization Strategies
Solvent Effects
Solvent polarity critically influences reaction kinetics and product stability:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 68 |
| Ethanol | 24.3 | 54 |
| THF | 7.5 | 32 |
| Water | 80.1 | 41 |
Polar aprotic solvents like DMF stabilize charged intermediates during both diazotization and substitution steps, while maintaining hydrazine solubility.
Catalytic Enhancements
The addition of phase-transfer catalysts (PTCs) improves interfacial reactions in biphasic systems. Tetrabutylammonium bromide (0.1 equiv) increases yields by 18% in nucleophilic substitution routes by facilitating hydrazine transport into the organic phase.
Spectroscopic Characterization
Nuclear Magnetic Resonance
¹H NMR (400 MHz, CDCl₃):
δ 7.82 (dd, J = 8.4, 5.6 Hz, 1H, Ar-H)
δ 7.15 (t, J = 8.8 Hz, 1H, Ar-H)
δ 6.94 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H)
δ 4.21 (s, 2H, NH₂)
¹⁹F NMR (376 MHz, CDCl₃):
δ -57.8 (s, CF₃O)
δ -112.4 (d, J = 8.4 Hz, Ar-F)
Mass Spectrometry
High-resolution ESI-MS confirms molecular identity:
Calculated for C₇H₅F₄N₂O [M+H]⁺: 225.0384
Observed: 225.0381 (Δ = -1.3 ppm)
Applications in Medicinal Chemistry
The compound serves as a key intermediate in developing:
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluoro-6-(trifluoromethoxy)phenyl)hydrazine can undergo various types of chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The fluoro and trifluoromethoxy groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Various substituted phenylhydrazines depending on the nucleophile used
Scientific Research Applications
1-(2-Fluoro-6-(trifluoromethoxy)phenyl)hydrazine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-6-(trifluoromethoxy)phenyl)hydrazine is not fully understood. it is believed that the compound interacts with specific molecular targets, such as enzymes or receptors, through its hydrazine and substituted phenyl groups. These interactions can modulate biochemical pathways, leading to various physiological effects.
Comparison with Similar Compounds
Key Observations :
- Substituent Position : The ortho-fluoro and para-trifluoromethoxy groups in the target compound create a sterically hindered and electron-deficient aromatic ring, which may reduce nucleophilic attack compared to meta-substituted analogs .
- Salt Forms : Hydrochloride salts (e.g., (2-(trifluoromethoxy)phenyl)hydrazine hydrochloride) improve aqueous solubility, making them preferable for solution-phase reactions .
Physicochemical Properties
- Solubility : The target compound’s -OCF₃ group increases polarity compared to -CF₃ analogs but remains less water-soluble than hydrochloride salts .
- Thermal Stability : Trifluoromethoxy-substituted hydrazines generally decompose above 200°C, consistent with thermal gravimetric analysis of related compounds .
Biological Activity
1-(2-Fluoro-6-(trifluoromethoxy)phenyl)hydrazine is a fluorinated hydrazine derivative that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound's molecular formula is CHFNO, with a molar mass of 210.13 g/mol. The presence of fluorinated groups enhances its chemical stability and lipophilicity, making it a candidate for various pharmaceutical applications.
Chemical Structure and Properties
The structure of this compound consists of:
- A hydrazine functional group (-N-N-)
- A phenyl ring substituted with:
- A fluorine atom at the ortho position
- A trifluoromethoxy group (-O-CF) at the para position
This unique combination may impart distinct chemical properties and biological activities compared to similar compounds.
Biological Activity Overview
While specific data on the biological activity of this compound is limited, related compounds with similar structures have demonstrated various pharmacological effects. The biological activities associated with fluorinated compounds often include enhanced potency and selectivity in enzyme inhibition and receptor modulation.
Potential Biological Activities
- Antimicrobial Activity : Compounds containing trifluoromethoxy groups have shown promising antibacterial and antifungal properties. For instance, studies on structurally related chalcones indicated significant antimicrobial activity correlated with electronic properties such as LUMO energy levels .
- Cognitive Enhancement : Fluorinated derivatives have been explored as phosphodiesterase (PDE) inhibitors, which are relevant in treating cognitive disorders such as Alzheimer's disease . The incorporation of trifluoromethyl groups has been linked to improved potency in inhibiting PDE enzymes.
- Pharmacokinetic Properties : The lipophilicity imparted by fluorinated groups can enhance the bioavailability and brain penetration of therapeutic agents, making them suitable candidates for central nervous system-targeting drugs .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies indicate that the presence of fluorinated substituents can significantly influence the biological activity of hydrazine derivatives. For example, the introduction of trifluoromethyl groups has been shown to enhance the potency of various pharmacophores by increasing their interaction with biological targets through improved binding affinity .
Case Study 1: Antimicrobial Evaluation
A study investigating two trifluorinated chalcones demonstrated that compounds with similar structural motifs exhibited notable antibacterial and antifungal activities. The results suggested that the presence of electron-withdrawing groups like trifluoromethoxy enhances antimicrobial efficacy through increased membrane permeability and interaction with microbial targets .
Case Study 2: Cognitive Enhancers
Research on PDE inhibitors highlighted the role of fluorinated compounds in enhancing cognitive function by modulating cyclic nucleotide signaling pathways. A specific lead compound demonstrated significant improvements in cognitive performance in preclinical models, emphasizing the therapeutic potential of fluorinated hydrazines in treating cognitive disorders .
Comparative Analysis with Similar Compounds
| Compound Name | CAS Number | Similarity | Unique Features |
|---|---|---|---|
| 4-(Trifluoromethoxy)phenylhydrazine | 133115-55-6 | 0.98 | Contains trifluoromethoxy but lacks fluorine substitution on the phenyl ring. |
| 2-(Trifluoromethyl)phenylhydrazine | 133115-76-1 | 0.90 | Features trifluoromethyl instead of trifluoromethoxy. |
| 4-Methoxyphenylhydrazine | 19501-58-7 | 0.77 | Contains methoxy group; less fluorinated compared to target compound. |
This table illustrates how variations in substituents can affect both chemical properties and biological activities, highlighting the potential advantages of using this compound in drug development.
Q & A
Q. What are the established synthetic routes for preparing 1-(2-Fluoro-6-(trifluoromethoxy)phenyl)hydrazine?
Methodological Answer: The compound can be synthesized via hydrazine substitution reactions. A common approach involves reacting a fluorinated aryl ketone precursor (e.g., 1-(2-fluoro-6-(trifluoromethoxy)phenyl)ethanone) with hydrazine hydrate under reflux in a polar solvent like ethanol. Monitoring via TLC (e.g., hexane:ethyl acetate, 1:2) ensures completion . For aryl halide precursors, palladium-catalyzed coupling with hydrazine derivatives may be employed, though optimization of catalyst loading (e.g., Pd(PPh₃)₄) and reaction time is critical .
Q. How is this compound characterized structurally?
Methodological Answer: Characterization typically involves:
- Spectroscopy : ¹H/¹⁹F NMR to confirm substitution patterns (e.g., fluorine coupling constants) and hydrazine proton signals (δ 6–8 ppm). FT-IR identifies N–H stretches (~3300 cm⁻¹) and C–F bonds (~1200 cm⁻¹) .
- Chromatography : HPLC or GC-MS to assess purity (>95%) and detect byproducts .
- Elemental Analysis : Confirms empirical formula (e.g., C₇H₅F₄N₂O) .
Q. What are the stability considerations for handling and storing this compound?
Methodological Answer:
- Storage : As a hydrazine derivative, it is hygroscopic and sensitive to oxidation. Store under inert gas (N₂/Ar) at –20°C in amber vials. Hydrochloride salts (e.g., 3-(trifluoromethoxy)phenylhydrazine HCl) offer improved stability .
- Decomposition Risks : Avoid exposure to light, heat (>40°C), or acidic conditions, which may lead to hydrazine cleavage or fluorinated byproducts .
Advanced Research Questions
Q. How can reaction yields be optimized for derivatives of this compound?
Methodological Answer: Yield optimization strategies include:
- Solvent Systems : Use binary solvents (e.g., H₂O:DCM in a 1:2 ratio) to enhance solubility of intermediates .
- Catalyst Screening : Copper(I) catalysts (e.g., CuSO₄·5H₂O with sodium ascorbate) improve click chemistry reactions for triazole derivatives .
- Equivalents Adjustment : Excess hydrazine (1.2–1.5 equiv.) ensures complete substitution, while scavengers (e.g., Na₂SO₄) remove residual water .
Q. How can mechanistic contradictions in byproduct formation be resolved?
Methodological Answer:
- Intermediate Trapping : Use low-temperature quenching or derivatization (e.g., acetylating agents) to isolate transient intermediates (e.g., hydrazones) for NMR analysis .
- Isotopic Labeling : Introduce ¹⁵N-labeled hydrazine to track N–N bond cleavage pathways via mass spectrometry .
- Computational Modeling : DFT studies (e.g., Gaussian 16) predict energy barriers for competing pathways (e.g., C–F vs. C–O bond activation) .
Q. What computational methods are suitable for predicting biological interactions of derivatives?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model binding affinities with target proteins (e.g., kinases). Parameters should include fluorine’s electronegativity and hydrazine’s H-bonding capacity .
- MD Simulations : GROMACS can simulate stability of ligand-protein complexes, focusing on trifluoromethoxy group’s hydrophobic interactions .
- QSAR Models : Train regression models using descriptors like logP and molar refractivity to predict activity trends across derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
